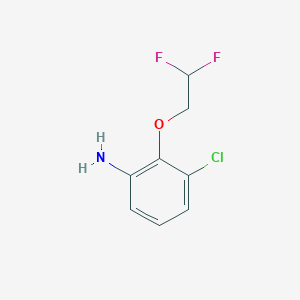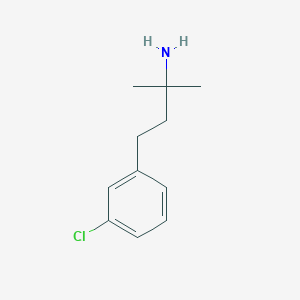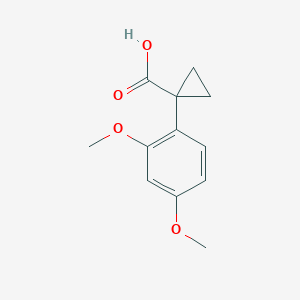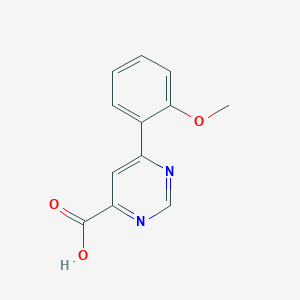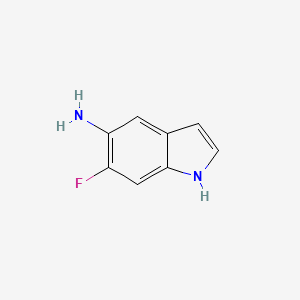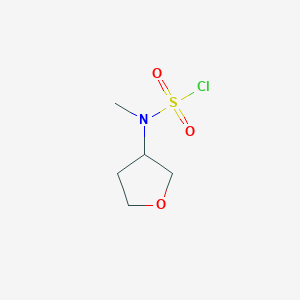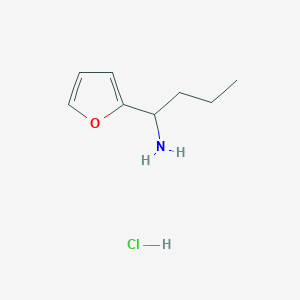
Clorhidrato de 1-(furan-2-il)butan-1-amina
Descripción general
Descripción
1-(Furan-2-yl)butan-1-amine hydrochloride is an organic compound with the molecular formula C8H14ClNO It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)butan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Antimicrobial drugs play a crucial role in combating bacterial infections. The rise in drug resistance necessitates the discovery of novel antimicrobial compounds with distinct mechanisms of action . Furan-containing compounds, characterized by a ring structure composed of one oxygen and four carbon atoms, have attracted attention due to their therapeutic efficacy. Among these, “1-(Furan-2-yl)butan-1-amine hydrochloride” holds promise as an innovative antibacterial agent.
Structure of Furan: !Furan Structure
Action Environment
Environmental factors (pH, temperature, etc.) influence efficacy and stability. For instance, pH affects solubility and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)butan-1-amine hydrochloride typically involves the reaction of furan derivatives with butylamine under controlled conditionsThe reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis systems are employed to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-2-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the butylamine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent but often involve acidic or basic catalysts.
Major Products:
- Oxidation products include furanones and carboxylic acids.
- Reduction products include tetrahydrofuran derivatives.
- Substitution products vary widely based on the reagents used and the specific reaction conditions .
Comparación Con Compuestos Similares
- 1-(Furan-2-yl)ethan-1-amine hydrochloride
- 1-(Furan-2-yl)propan-1-amine hydrochloride
- 1-(Furan-2-yl)methanamine hydrochloride
Comparison: 1-(Furan-2-yl)butan-1-amine hydrochloride is unique due to its specific butylamine substitution, which imparts distinct chemical and biological properties compared to its analogs. The length of the carbon chain in the butylamine group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propiedades
IUPAC Name |
1-(furan-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-4-7(9)8-5-3-6-10-8;/h3,5-7H,2,4,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYWSYDFZGRDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


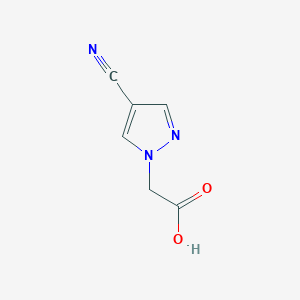
![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)
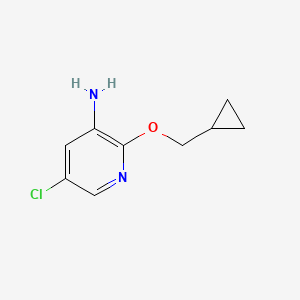
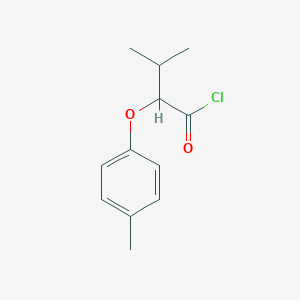
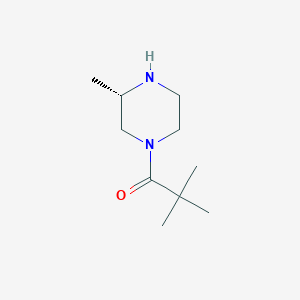
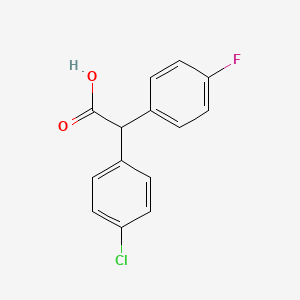
![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)
